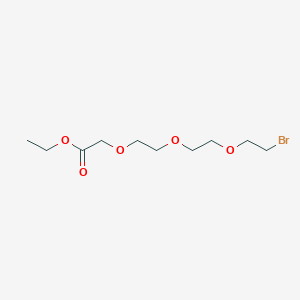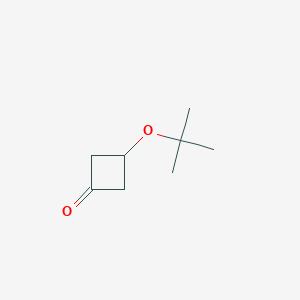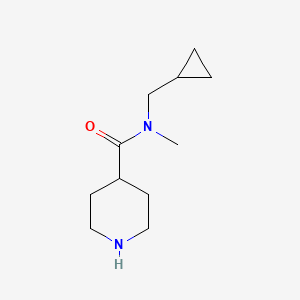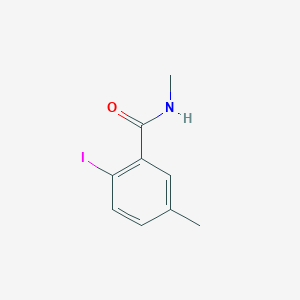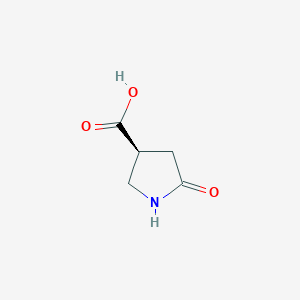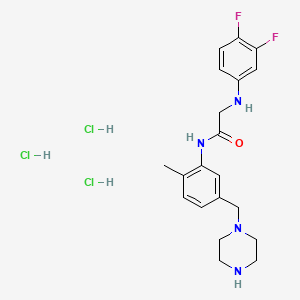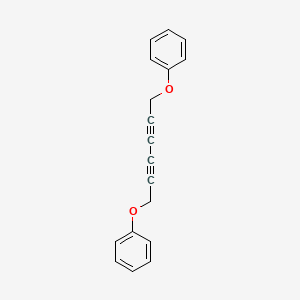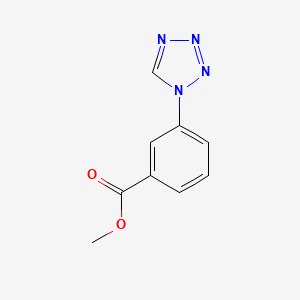
methyl 3-(1H-tetrazol-1-yl)benzoate
Overview
Description
Methyl 3-(1H-tetrazol-1-yl)benzoate is a biochemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives include using (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring attached to a benzoate group . The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.19 and a molecular formula of C9H8N4O2 . It is intended for research use only .Scientific Research Applications
Angiotensin II Receptor Antagonism
Methyl 3-(1H-tetrazol-1-yl)benzoate derivatives have been studied for their potential as angiotensin II (AII) receptor antagonists. These compounds, including benzimidazolecarboxylic acids synthesized from key intermediates like 3-amino-2-[[(biphenyl-4-yl)methyl]amino]benzoate, have shown significant AII antagonistic activity in both in vitro and in vivo assays. These studies suggest their importance in regulating blood pressure and treating hypertension (Kubo et al., 1993).
Development of Tetrazolyl Heterocycles
Research on (1H-tetrazol-5-yl)-allenes, including those derived from 1-benzyl-1H-tetrazol-5-yl-phosphonium chloride, has led to the discovery of new pathways for synthesizing tetrazolyl heterocycles. These heterocycles have potential applications in developing novel pharmacological agents and materials (Cardoso et al., 2016).
Coordination Polymer Research
Studies on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, such as those involving 3-(1H-tetrazol-5-yl)benzoic acid, have revealed unique structural topologies and photoluminescent properties. These findings are significant for materials science, particularly in the development of new luminescent materials and metal-organic frameworks (Song et al., 2009).
Hydrogen Bonding in Crystal Engineering
Research on compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers demonstrates the importance of hydrogen bonding in crystal engineering. These studies contribute to our understanding of molecular interactions and the design of molecular materials (Portilla et al., 2007).
Electrosynthesis in Organic Chemistry
The electrosynthesis of pyren-1-yl azoliums, including those derived from tetrazolyl compounds, marks a significant advancement in green chemistry. This research paves the way for more sustainable methods in organic synthesis, especially in the context of synthesizing complex organic molecules (Robillard et al., 2015).
Gold Complexes with Tetrazolyl Derivatives
Studies on tetrazolyl and tetrazolylidene complexes of gold have expanded the scope of organometallic chemistry. These complexes, involving lithiation of 1-benzyl-1H-tetrazole and subsequent reactions, have potential applications in catalysis and material science (Gabrielli et al., 2009).
Antimicrobial Activity of Arylazopyrazolones
Research on compounds like 4-(1H)-benzotriazoyl methyl amino benzoate and its derivatives has shown significant antimicrobial activity. This line of research contributes to the development of new antimicrobial agents (Shah, 2014).
Mechanism of Action
While the specific mechanism of action for methyl 3-(1H-tetrazol-1-yl)benzoate is not mentioned in the search results, tetrazoles in general have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Properties
IUPAC Name |
methyl 3-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-3-2-4-8(5-7)13-6-10-11-12-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUVVGYZQRNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293572 | |
| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309279-57-0 | |
| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309279-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)
